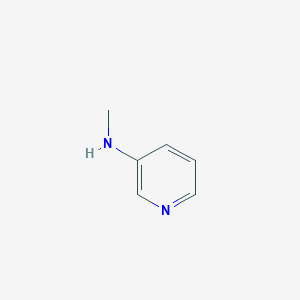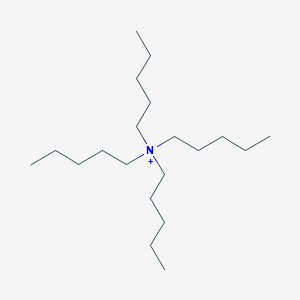
四戊基铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapentylammonium (TPA) is a quaternary ammonium compound that has been widely used in scientific research. It is a highly potent compound that has been shown to have various biochemical and physiological effects. TPA has been used in various scientific applications, including ion channel research, electrophysiology, and pharmacology.
科学研究应用
阻断钠通道和钾通道
已证明四戊基铵(TPeA)可以以电位和使用依赖性方式阻断大鼠脑 IIA 型钠通道。这种作用类似于在心脏钠通道中观察到的作用。TPeA 表现出缓慢的阻断动力学,并且不显着影响veratridine 修饰的通道的开启,表明在 veratridine 修饰后四戊基铵与脑钠通道的高亲和力结合丢失(Ghatpande、Rao 和 Sikdar,2001 年)。类似地,发现四戊基铵以有效的方式阻断克隆钾通道,表明其在探测通道结构中的效用(Kirsch、Taglialatela 和 Brown,1991 年)。
与心脏钠通道的相互作用
对在哺乳动物细胞中表达的人心脏钠通道的研究表明,TPeA 引起钠电流失活速率的浓度依赖性增加。这种作用受外部 Na 浓度调节,表明外部 Na 离子会将 TPeA 从其在孔内的结合位点置换出来(O'leary、Kallen 和 Horn,1994 年)。
在 HPLC 分析中的应用
TPeA 作为相转移剂,在 PET 放射化学中很常见。然而,欧洲药典中报道的用于其分析的官方 HPLC 方法在实现新一代反相色谱柱中所述的分离方面面临挑战(Bogni、Cucchi、Laera、Seregni 和 Pascali,2019 年)。
电位滴定和相转移应用
TPeA 已成功用于季铵化合物、阳离子表面活性剂、生物碱和其他具有药学重要性的物质的电位滴定中。它在半自动滴定中用作离子选择性电极(Christopoulos、Diamandis 和 Hadjiioannou,1982 年)。此外,TPeA 在基于静电相互作用的水到甲苯的金纳米颗粒的尺寸依赖性相转移中表现出有效性(Cheng 和 Wang,2004 年)。
探测 NMDA 通道
TPeA 用于研究 NMDA 通道,对通道关闭、脱敏和激动剂解离表现出不同的影响。发现 TPentA 阻止了通道关闭并影响了 NMDA 通道中的脱敏门,从而提供了对通道门控机制的见解(Sobolevsky、Koshelev 和 Khodorov,1999 年)。
属性
CAS 编号 |
15959-61-2 |
|---|---|
产品名称 |
Tetrapentylammonium |
分子式 |
C20H44N+ |
分子量 |
298.6 g/mol |
IUPAC 名称 |
tetrapentylazanium |
InChI |
InChI=1S/C20H44N/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3/q+1 |
InChI 键 |
GJSGYPDDPQRWPK-UHFFFAOYSA-N |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
规范 SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
其他 CAS 编号 |
15959-61-2 |
相关CAS编号 |
2498-20-6 (iodide) 4965-17-7 (chloride) 866-97-7 (bromide) |
同义词 |
tetrapentylammonium tetrapentylammonium bromide tetrapentylammonium chloride tetrapentylammonium hydrogen sulfate tetrapentylammonium hydroxide tetrapentylammonium iodide tetrapentylammonium ion tetrapentylammonium metaphosphate (3:1) tetrapentylammonium metaphosphate (4:1) tetrapentylammonium monopicrate tetrapentylammonium nitrate tetrapentylammonium perchlorate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
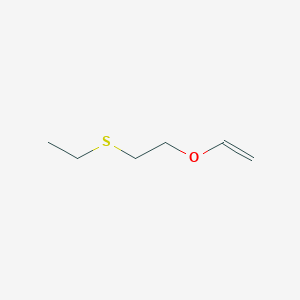

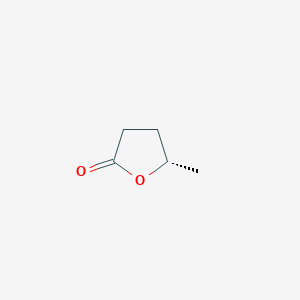

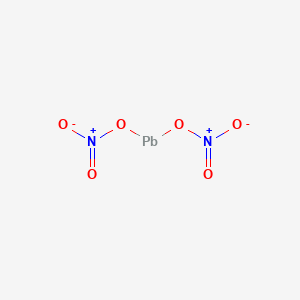
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

